molecular formula C13H11ClN2O B7476951 N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide

N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide

Cat. No. B7476951
M. Wt: 246.69 g/mol
InChI Key: RLPWPYWZKVZBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CMPI and has shown promise in a variety of applications, including cancer research and drug development. In

Mechanism of Action

The mechanism of action of CMPI is not fully understood but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CMPI has been shown to inhibit the activity of the enzyme pyruvate kinase M2 (PKM2), which is overexpressed in many cancer cells. PKM2 plays a critical role in tumor metabolism and its inhibition by CMPI leads to decreased cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CMPI has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, CMPI has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using CMPI in lab experiments is its high potency and specificity. CMPI has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of using CMPI is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on CMPI. One area of interest is the development of more efficient and scalable synthesis methods for CMPI. Another area of interest is the investigation of CMPI's potential use in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of CMPI and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of CMPI involves the reaction of 2-chloro-4-methylbenzoic acid with pyridine-3-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires careful monitoring of temperature and pH. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

CMPI has been studied for its potential use in cancer research and drug development. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CMPI has also been investigated for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-4-5-12(11(14)7-9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPWPYWZKVZBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide

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